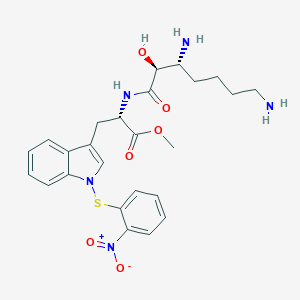
3,7-Diamino-2-hydroxyheptanoic acid-2-(2-nitrophenylsulfenyl)tryptophan methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,7-Diamino-2-hydroxyheptanoic acid-2-(2-nitrophenylsulfenyl)tryptophan methyl ester, commonly known as DTNM, is a synthetic compound that has gained attention in the scientific community due to its potential applications in biochemical research. DTNM is a derivative of tryptophan, an essential amino acid, and is used as a tool to study protein-protein interactions.
作用機序
DTNM works by binding to the tryptophan residues on proteins. This binding induces a conformational change in the protein, which can be detected by changes in fluorescence. This allows researchers to monitor protein-protein interactions in real-time.
生化学的および生理学的効果
DTNM has no known biochemical or physiological effects. It is a synthetic compound that is used solely as a research tool.
実験室実験の利点と制限
One of the main advantages of using DTNM is its ability to monitor protein-protein interactions in real-time. This allows researchers to gain a better understanding of the mechanisms underlying these interactions. Additionally, DTNM is relatively easy to use and can be attached to a wide range of proteins.
One of the limitations of using DTNM is its cost. It is a relatively expensive compound, which can be a barrier for some researchers. Additionally, DTNM is not suitable for all types of proteins. It is most effective for studying the interactions of membrane proteins.
将来の方向性
There are several potential future directions for the use of DTNM in scientific research. One area of interest is the development of new fluorescent probes that can be used to study protein-protein interactions. Additionally, researchers are exploring the use of DTNM in the study of other biological processes, such as enzyme activity and DNA-protein interactions. Finally, there is interest in developing new methods for attaching DTNM to proteins, which could make it more accessible to researchers.
合成法
The synthesis of DTNM involves a multi-step process that begins with the protection of the amino and carboxyl groups of tryptophan. The protected tryptophan is then reacted with 2-nitrophenylsulfenyl chloride to form the 2-nitrophenylsulfenyl tryptophan derivative. This derivative is then reacted with 3,7-diamino-2-hydroxyheptanoic acid to form the final product, DTNM.
科学的研究の応用
DTNM has been used extensively in scientific research to study protein-protein interactions. It is a fluorescent probe that can be attached to proteins and used to monitor their interactions in real-time. This is particularly useful in studying the interactions of membrane proteins, which are notoriously difficult to study due to their hydrophobic nature.
特性
CAS番号 |
138257-79-1 |
|---|---|
製品名 |
3,7-Diamino-2-hydroxyheptanoic acid-2-(2-nitrophenylsulfenyl)tryptophan methyl ester |
分子式 |
C25H31N5O6S |
分子量 |
529.6 g/mol |
IUPAC名 |
methyl (2S)-2-[[(2S,3R)-3,7-diamino-2-hydroxyheptanoyl]amino]-3-[1-(2-nitrophenyl)sulfanylindol-3-yl]propanoate |
InChI |
InChI=1S/C25H31N5O6S/c1-36-25(33)19(28-24(32)23(31)18(27)9-6-7-13-26)14-16-15-29(20-10-3-2-8-17(16)20)37-22-12-5-4-11-21(22)30(34)35/h2-5,8,10-12,15,18-19,23,31H,6-7,9,13-14,26-27H2,1H3,(H,28,32)/t18-,19+,23+/m1/s1 |
InChIキー |
MFFKDZWEEBNNMI-MSYCTHLASA-N |
異性体SMILES |
COC(=O)[C@H](CC1=CN(C2=CC=CC=C21)SC3=CC=CC=C3[N+](=O)[O-])NC(=O)[C@H]([C@@H](CCCCN)N)O |
SMILES |
COC(=O)C(CC1=CN(C2=CC=CC=C21)SC3=CC=CC=C3[N+](=O)[O-])NC(=O)C(C(CCCCN)N)O |
正規SMILES |
COC(=O)C(CC1=CN(C2=CC=CC=C21)SC3=CC=CC=C3[N+](=O)[O-])NC(=O)C(C(CCCCN)N)O |
同義語 |
3,7-diamino-2-hydroxyheptanoic acid-2-(2-nitrophenylsulfenyl)tryptophan methyl ester 3,7-diamino-2-hydroxyheptanoic acid-2-(2-nitrophenylsulfenyl)tryptophan methyl ester dihydrochloride DHA-TrpNPS |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



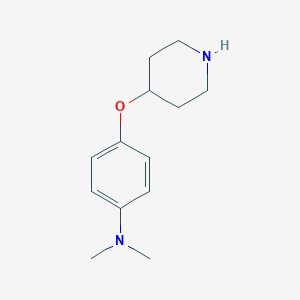
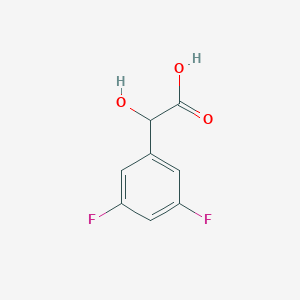
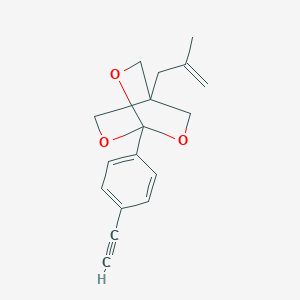
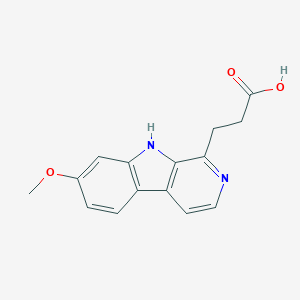

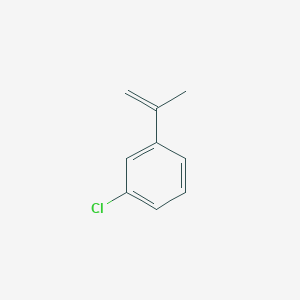
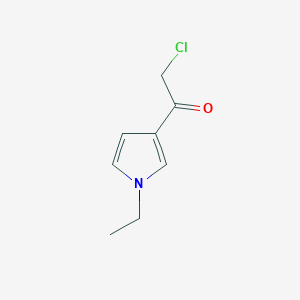
![N-(4-Oxo-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-2-yl)pivalamide](/img/structure/B159785.png)
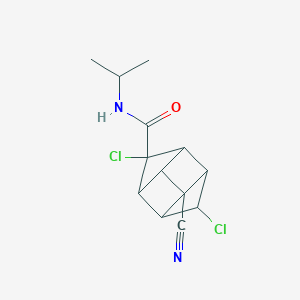
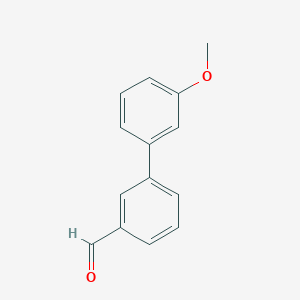

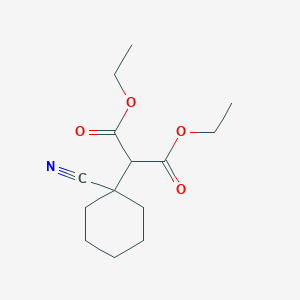
![(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2,6-diaminohexyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid](/img/structure/B159794.png)
![[(2R,3R,4S,5R)-2-(hydroxymethyl)-5-(6-methoxypurin-9-yl)-4-(2-phenylacetyl)oxyoxolan-3-yl] 2-phenylacetate](/img/structure/B159795.png)